- An improved process for the preparation of quinolone derivatives, e.g. ciprofloxacin, World Intellectual Property Organization, , ,

Cas no 93106-60-6 (Enrofloxacin)

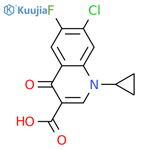

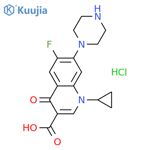

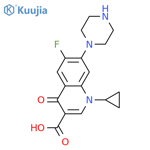

La enrofloxacina es un antibiótico fluoroquinolónico de amplio espectro, utilizado principalmente en medicina veterinaria. Su mecanismo de acción se basa en la inhibición de la ADN girasa bacteriana, lo que interfiere con la replicación y reparación del ADN microbiano. Destaca por su actividad contra bacterias Gram-negativas (como Escherichia coli y Salmonella spp.) y algunas Gram-positivas. Presenta alta biodisponibilidad oral y buena penetración tisular, alcanzando concentraciones terapéuticas en pulmón, piel y tejidos urinarios. Su metabolito activo, la ciprofloxacina, amplía su espectro antibacteriano. Es estable en pH ácido y muestra baja resistencia cruzada con otros grupos de antibióticos. Se emplea comúnmente en infecciones respiratorias, urinarias y digestivas en animales.

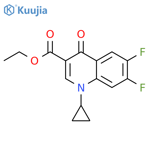

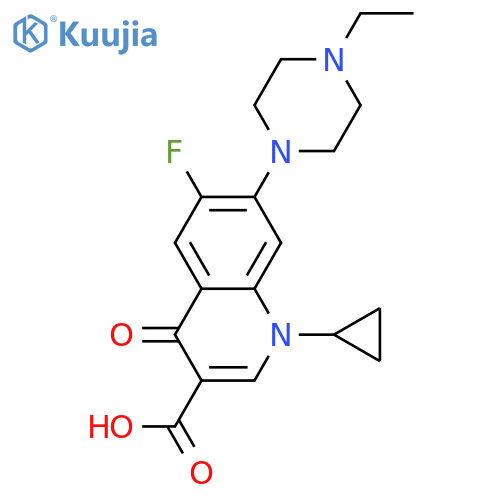

Enrofloxacin structure

Nombre del producto:Enrofloxacin

Número CAS:93106-60-6

MF:C19H22FN3O3

Megavatios:359.394688129425

MDL:MFCD00792463

CID:61606

PubChem ID:24850748

Enrofloxacin Propiedades químicas y físicas

Nombre e identificación

-

- Enrofloxacin

- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- Enrofloxacin Hcl

- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinolinecarboxylic acid

- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-quinoline-3-carboxylic acid

- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethylpiperazino)-quinoline-3-carboxylic acid

- 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic

- Baytri

- bayvp2674

- BAY-Vp2674

- Enrofoxacin

- Enrolfoxacin

- PD160788

- ROFLOXACIN BASE

- WAKO059-07471

- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid

- Baytril

- Enrofloxacine

- CFPQ

- Enrofloxacino

- Enrofloxacinum

- endrofloxicin

- BAY VP 2674

- Enrofloxacine [French]

- Enrofloxacinum [Latin]

- Enroxil

- Enrofloxacino [Spanish]

- 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

- N-Ethylciprofloxacin

- Baytril (TN)

- ERFX

- Enrofloxacin [USAN:BAN:INN]

- 3DX3XEK1BN

- Enrofloxacin (USAN/INN)

- 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-

- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (ACI)

- 1-Cyclopropyl-6-fluoro-7-(4-ethyl-1-piperazinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

- 1-Cyclopropyl-7-(4-ethyl-piperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

- 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid

- Alsir

- BAY-Vp 2674

- Bayrocin

- Biofloxavet

- Enflocyna Sol

- Enrocin

- Enrodac

- Enrofan

- Enroflon

- Enrogil

- Enrovet

- Fortius

- N-Ethyl ciprofloxacin

- N′-Ethylciprofloxacin

- PD 160788

- Enrofloxacin for system suitability

- SR-01000000045

- BAY Vp 2674;PD160788

- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-Fluoro-1,4-Dihydro-4-Oxo-3-Quinolonecarboxylic Acid

- Enrofloxacin base

- Enroflox

- ENROFLOXACIN FOR VETERINARY USE (EP IMPURITY)

- Enrofloxacin, European Pharmacopoeia (EP) Reference Standard

- AC-7614

- 1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1

- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolineca rboxyl acid

- ENROFLOXACIN [MI]

- MLS001076496

- Enrofloxacin, VETRANAL(TM), analytical standard

- BRD-K76534306-001-21-9

- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3- quinolonecarboxylic acid

- ENROFLOXACIN 100

- SY052755

- 1-Cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid, 9CI

- HY-B0502

- Enrofloxacin [USAN:USP:INN:BAN]

- 1-cyclopropyl-7-(4-ethylpiperazinyl)-6-fluoro-4-oxohydroquinoline-3-carboxylic acid

- D02473

- Enrofloxacin for veterinary use

- Enrofloxacinum (Latin)

- Enroflox Chewable Tablets

- 1,4-Dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-3-quinolineca rboxyl acid

- Enrofloxacin (USAN:USP:INN:BAN)

- EnrositeFlavored

- ENROFLOXACIN [USP IMPURITY]

- Enroflox 100

- NCGC00018143-04

- Enrofloxacin 1000 microg/mL in Acetonitrile

- ENROFLOXACIN FOR VETERINARY USE (EP MONOGRAPH)

- HMS2052O09

- ENROFLOXACIN (USP-RS)

- NSC-758616

- HMS2234M11

- DB11404

- Enroflox Injection for Dogs 2.27%

- CAS-93106-60-6

- EnroMed 100

- ENROFLOXACIN [USP MONOGRAPH]

- AKOS005530685

- Bay-Vp-2674

- ENROFLOXACIN (USP MONOGRAPH)

- NSC 758616

- Pharmakon1600-01503721

- Tox21_110831_1

- ENROFLOXACIN FOR VETERINARY USE [EP MONOGRAPH]

- ENROFLOXACIN FOR VETERINARY USE [EP IMPURITY]

- 1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-quinoline-3-carboxylic acid

- CHEBI:35720

- Enrofloxacin, United States Pharmacopeia (USP) Reference Standard

- MLS001424169

- SCHEMBL149150

- HMS2090E12

- BAY-Vp2674;PD160788

- BCP15457

- 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-

- NS00010889

- BRD-K76534306-001-22-7

- DB-057368

- AB00384269_17

- Enroquin

- Quellaxcin

- SPECTRUM1503721

- AB00384269_18

- SR-01000000045-3

- EnrofloxacinFlavored

- EnroMed

- NCGC00018143-05

- ALBB-030792

- BBL009982

- 1-CYCLOPROPYL-7-(4-ETHYLPIPERAZINO)-6-FLUORO-4-OXO-1,4-DIHYDRO-3-QUINOLINECARBOXYLIC ACID

- DTXSID1045619

- Enrofloxacin Antibacterial Injectable Solution

- MLS000069441

- NCGC00018143-02

- HMS3394O09

- ENROFLOXACIN [INN]

- CHEMBL15511

- Baytril Soft Chewable Tablets

- 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-ethyl-1-piperazinyl)-3-quinoline-carboxylic acid

- 93106-60-6

- Tenotryl

- 1,4-Dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-3-quinolinecarboxylic acid

- FluroxinFlavored

- Enrofloxacin (USP/INN)

- Zobuxa

- HMS2093I21

- HMS3715B18

- ENROFLOXACIN [GREEN BOOK]

- BRD-K76534306-001-11-0

- s3059

- Enrofloxacin Flavored Tablets

- Enrosite

- Enrofloxacin, Pharmaceutical Secondary Standard; Certified Reference Material

- Enrofloxacin, >=98.0% (HPLC)

- CCG-101102

- HMS3373P14

- SolutionKitsEnrofloxacin

- ENROFLOXACIN [USAN]

- Enrofloxacin for system suitability, European Pharmacopoeia (EP) Reference Standard

- Tox21_110831

- NCGC00021632-03

- CCRIS 8214

- CPD000059011

- SBI-0206725.P001

- STK711109

- ENROFLOXACIN (USP IMPURITY)

- AB00384269-16

- Q414413

- HSDB 6952

- ENROFLOXACIN [MART.]

- UNII-3DX3XEK1BN

- Baytril Antibacterial Tablets, Baytril Taste Tabs Antibacterial Tablets

- NSC758616

- 3-Quinolinecarboxylic acid, 1,4-dihydro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-4-oxo-

- F81544

- KS-5010

- ENROFLOXACIN [USP-RS]

- ENROFLOXACIN [HSDB]

- E0786

- Baytril 100 Injectable Solution

- NC00352

- NCGC00018143-03

- NCGC00018143-01

- Baytril Antibacterial Injectable Solution

- BRN 5307824

- Fluroxinfor Dogs 2.27%

- DL-384

- ENROFLOXACIN (MART.)

- DTXCID9025619

- SMR000059011

- MFCD00792463

- Enroquin Antibacterial

- Opera_ID_1106

-

- MDL: MFCD00792463

- Renchi: 1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)

- Clave inchi: SPFYMRJSYKOXGV-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(=O)C2C(=CC(N3CCN(CC)CC3)=C(C=2)F)N(C2CC2)C=1)O

- Brn: 5307824

Atributos calculados

- Calidad precisa: 359.16500

- Masa isotópica única: 359.165

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 7

- Recuento de átomos pesados: 26

- Cuenta de enlace giratorio: 4

- Complejidad: 613

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: -0.2

- Recuento de constructos de variantes mutuas: nothing

- Superficie del Polo topológico: 64.099

- Carga superficial: 0

Propiedades experimentales

- Color / forma: Powder

- Denso: 1.3850

- Punto de fusión: 222.0 to 228.0 deg-C

- Punto de ebullición: 560.5°Cat760mmHg

- Punto de inflamación: 292.8°C

- Disolución: biological extracorporealIn Vitro:DMSOsolubility9.5 mg/mL(26.43 mM;Need ultrasonic and warming)

- Coeficiente de distribución del agua: Soluble in chloroform. Slightly soluble in water. Also soluble in dilute KOH

- PSA: 65.78000

- Logp: 2.31850

- Merck: 3592

Enrofloxacin Información de Seguridad

- Promover:warning

- Palabra de señal:Warning

- Instrucciones de peligro: H303

- Declaración de advertencia: P312

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: S26; S36/37

- Rtecs:VB1993650

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

- Toxicidad:LD50 in male, female mice (mg/kg): >5000, 4336 orally; ~200, ~200 i.v.; in male rats, male rabbits (mg/kg): >5000, 500-800 orally (Altreuther)

- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

Enrofloxacin PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | XW822-100g |

Enrofloxacin |

93106-60-6 | 99% | 100g |

¥714.0 | 2022-06-10 | |

| Cooke Chemical | A3978712-25G |

Enrofloxacin |

93106-60-6 | 98% | 25g |

RMB 148.00 | 2025-02-20 | |

| Ambeed | A127543-1g |

1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

93106-60-6 | 98+% | 1g |

$7.0 | 2025-02-25 | |

| Ambeed | A127543-10g |

1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

93106-60-6 | 98+% | 10g |

$22.0 | 2025-02-25 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | B24155-100mg |

Enrofloxacin |

93106-60-6 | ,HPLC≥98% | 100mg |

¥220.00 | 2022-01-07 | |

| Cooke Chemical | A3978712-5G |

Enrofloxacin |

93106-60-6 | 98% | 5g |

RMB 52.00 | 2025-02-20 | |

| Chemenu | CM145989-100g |

1-Cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

93106-60-6 | 98% | 100g |

$122 | 2024-07-19 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1235900-200MG |

93106-60-6 | 200MG |

¥4457.19 | 2023-01-05 | |||

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci5216-50mg |

Enrofloxacin |

93106-60-6 | 98% | 50mg |

¥604.00 | 2023-09-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E114258-10g |

Enrofloxacin |

93106-60-6 | 98% | 10g |

¥114.90 | 2023-09-03 |

Enrofloxacin Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción

Referencia

- Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 25 min, 150 °C

Referencia

- Conventional and microwave-assisted synthesis of quinolone carboxylic acid derivatives, Russian Journal of General Chemistry, 2016, 86(12), 2865-2869

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Diisopropylethylamine Catalysts: Potassium iodide Solvents: Acetonitrile , Water ; 0 °C; 16 h, rt

Referencia

- Pharmacological characterization of 7-(4-(piperazin-1-yl)) ciprofloxacin derivatives: antibacterial activity, cellular accumulation, susceptibility to efflux transporters, and intracellular activity, Pharmaceutical Research, 2014, 31(5), 1290-1301

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dimethylformamide ; rt → 80 °C; 2 h, 80 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Synthesis of labeled enrofloxacin-D5, Jingxi Huagong, 2012, 29(11), 1050-1052

Métodos de producción 7

Condiciones de reacción

1.1 Catalysts: Molybdate(42-), triacontakis[μ-(acetato-κO:κO′)]doheptacontaaquaoctacontahecta-μ… Solvents: Water ; 30 min, reflux

Referencia

- Fast and green method to synthesis of quinolone carboxylic acid derivatives using giant-ball nanoporous isopolyoxomolybdate as highly efficient recyclable catalyst in refluxing water, Journal of the Mexican Chemical Society, 2017, 61(1), 35-40

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Solvents: Water ; 1 h, reflux; 14 h, 115 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Solvents: Water ; 1 h, reflux; 14 h, 115 °C

Referencia

- Convenient one pot synthesis of some fluoroquinolones in aqueous media, Heterocyclic Communications, 2005, 11(5), 415-418

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Water ; 10 h, 90 - 95 °C; 90 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, pH 7.5, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, pH 7.5, rt

Referencia

- Process for the preparation of fluoroquinolone-3-carboxylic acids via amination of alkyl fluoro(haloquinolone)carboxylates with amines, France, , ,

Métodos de producción 10

Condiciones de reacción

Referencia

- New process for the preparation of 1-cyclopropyl-3-quinolinecarboxylic acid derivatives, Spain, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Solvents: Dimethyl sulfoxide

Referencia

- Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids, Liebigs Annalen der Chemie, 1987, (1), 29-37

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, 120 °C

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 4 h, 90 °C

1.3 Solvents: Isoamyl alcohol ; 6 h, 110 - 115 °C

1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; 4 h, 90 °C

1.3 Solvents: Isoamyl alcohol ; 6 h, 110 - 115 °C

Referencia

- Synthesis of derivatives of 1-ethyl-6-fluoro-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, Zhengzhou Daxue Xuebao, 2003, 35(3), 75-78

Métodos de producción 13

Condiciones de reacción

Referencia

- Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule, World Intellectual Property Organization, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Catalysts: Zirconium dioxide (sulfonic acid derivative absorbed on ferrite) Solvents: Water ; 19 min, reflux

Referencia

- Nano-Fe3O4@ZrO2-SO3H as Highly Efficient Recyclable Catalyst for the Green Synthesis of Fluoroquinolones, Letters in Organic Chemistry, 2018, 15(9), 739-746

Métodos de producción 15

Condiciones de reacción

1.1 Catalysts: Aluminum chloride Solvents: Isoamyl alcohol ; 8 h, 140 °C

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Hydroxide ; pH 7.2 - 7.3

1.2 Reagents: Hydrochloric acid Solvents: Water

1.3 Reagents: Hydroxide ; pH 7.2 - 7.3

Referencia

- Methods for preparation of norfloxacin, ciprofloxacin and enrofloxacin, China, , ,

Métodos de producción 16

Condiciones de reacción

1.1 Catalysts: Cerium trichloride heptahydrate Solvents: Water ; rt → 100 °C; 10 h, 99 °C

1.2 Reagents: Methanol ; 0.5 h, reflux; reflux → 5 °C; 1 h, 5 - 8 °C

1.2 Reagents: Methanol ; 0.5 h, reflux; reflux → 5 °C; 1 h, 5 - 8 °C

Referencia

- Process for preparation of carbostyril medicines, China, , ,

Métodos de producción 17

Condiciones de reacción

Referencia

- Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule, World Intellectual Property Organization, , ,

Métodos de producción 18

Condiciones de reacción

1.1 Catalysts: Aluminum bromide Solvents: Ethanol ; 4 h, rt → 75 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, 70 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Sodium hydroxide Solvents: Water ; 30 min, 70 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referencia

- Preparation of norfloxacin, ciprofloxacin and enrofloxacin, China, , ,

Métodos de producción 19

Condiciones de reacción

Referencia

- Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,

Enrofloxacin Raw materials

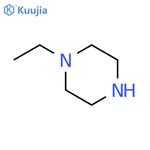

- 1-Ethylpiperazine

- Methyl 3-(cyclopropylamino)-2-(2,4-dichloro-5-fluorobenzoyl)acrylate

- Ethyl 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

- 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-, methyl ester

- Ciprofloxacin

- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid

- Ciprofloxacin monohydrochloride

- Benzenepropanoic acid,2,4-dichloro-a-[(cyclopropylamino)methylene]-5-fluoro-b-oxo-, ethyl ester

Enrofloxacin Preparation Products

Enrofloxacin Literatura relevante

-

Panqi Huang,Jingfei Luan RSC Adv. 2020 10 4286

-

Ezzat Naddaf,Mahmoud Ebrahimi,Zarrin Es'haghi,Hossien Akhlaghi Anal. Methods 2015 7 7831

-

3. A highly sensitive impedimetric sensor based on a MIP biomimetic for the detection of enrofloxacinToan Phi Van,Tin Phan Nguy,Lien T. N. Truong Anal. Methods 2022 14 2195

-

Sarita P. Gobbo Ferrari,Karina P. D. Bonassa,Mirela B. Coelho,Christina R. Ferreira,Heni Falc?o da Costa,José Luis P. Jara,Maria Carolina V. Miguel,Felix Guillermo R. Reyes,Marcos N. Eberlin,Guilherme P. Nogueira,Rosineide C. Simas Anal. Methods 2015 7 3291

-

Sabina Rebe Raz,Gerardo R. Marchesini,Maria G. E. G. Bremer,Pascal Colpo,Cesar Pascual Garcia,Guido Guidetti,Willem Norde,Francois Rossi Analyst 2012 137 5251

Clasificación relacionada

- Plaguicidas químicos Ingredientes activos de plaguicida sustancias estándar

- Productos farmacéuticos y bioquímicos Principios Activos Farmacéuticos sustancias estándar

- otro, otra, otros, otras Reactivos químicos

- Disolventes y químicos orgánicos Compuestos Orgánicos compuestos orgánicos heterocíclicos quinolinas y derivados Ácidos carboxílicos de quinolina

93106-60-6 (Enrofloxacin) Productos relacionados

- 74011-58-8(1-ethyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid)

- 70458-96-7(Norfloxacin)

- 98105-99-8(Sarafloxacin)

- 79660-72-3(Fleroxacin)

- 70458-92-3(1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid)

- 91296-86-5(Difloxacin hydrochloride)

- 91296-87-6(Sarafloxacin hydrochloride)

- 97867-33-9(Ciprofloxacin lactate)

- 98079-51-7(lomefloxacin)

- 119967-49-6(2-(pyridin-3-yloxy)ethan-1-ol)

Proveedores recomendados

Shanghai Jinhuan Chemical CO., LTD.

(CAS:93106-60-6)Enrofloxacin

Pureza:98.00%

Cantidad:25kg

Precio ($):Informe

Amadis Chemical Company Limited

(CAS:93106-60-6)Enrofloxacin

Pureza:99%

Cantidad:500g

Precio ($):356.0